Cas no 901309-41-9 (6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one)
![6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one structure](https://it.kuujia.com/scimg/cas/901309-41-9x500.png)
901309-41-9 structure
Nome del prodotto:6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one
6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one
- rotiorinol A
- 901309-41-9
- DTXSID701318031
- CHEMBL525184
- Q27137176
- (9R,9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9-hydroxy-9a-methyl-9H-furo[3,2-g]isochromen-2-one
- (9R,9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dien-1-yl]-9-hydroxy-9a-methyl-9,9a-dihydro-2H-furo[3,2-g]isochromen-2-one
- CHEBI:68785
- (9R,9aR)-3-acetyl-6-((1E,3E,5S)-3,5-dimethylhepta-1,3-dien-1-yl)-9-hydroxy-9a-methyl-9,9a-dihydro-2H-furo(3,2-g)isochromen-2-one
- 6-Acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo(2,3-g)-2-benzopyran-7-one
- (9R,9aR)-3-acetyl-6-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-9-hydroxy-9a-methyl-9H-furo(3,2-g)isochromen-2-one
-
- Inchi: InChI=1S/C23H26O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13,21,25H,6H2,1-5H3/b8-7+,14-9+/t13-,21+,23+/m0/s1
- Chiave InChI: QXVIQXFZWZQGMX-CBNFSBMOSA-N
- Sorrisi: CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(C2=CO1)O)C)C(=O)C
Proprietà calcolate
- Massa esatta: 382.17802393g/mol
- Massa monoisotopica: 382.17802393g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 909
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.8Ų
- XLogP3: 2.9
6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one Letteratura correlata
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
901309-41-9 (6-acetyl-3-(3,5-dimethyl-1E,3E-heptadienyl)-9R-hydroxy-8a(R)-methyl-7H-furo[2,3-g]-2-benzopyran-7-one) Prodotti correlati
- 2227775-17-7((1R)-1-(3,6-dichloropyridazin-4-yl)ethan-1-ol)
- 1779348-93-4(2-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid)
- 1211974-04-7((2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one)
- 1797606-58-6(N,N-dimethyl-3-phenyl-5-(pyridine-3-carbonyl)thiophen-2-amine)
- 1423031-07-5(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride)
- 1354486-66-0((2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylic acid)
- 1639208-54-0(Valbenazine tosylate)
- 123613-12-7(4-Hexyl-1-decanol)
- 2624109-10-8(rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine)
- 2138509-82-5(2H-Indazole, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-5,5-dimethyl-)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
